
3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide
Overview
Description
3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide is a complex organic compound that features a benzylsulfonyl group, a nitro-substituted thiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a halogenated nitro compound under basic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation of a benzyl compound using a sulfonyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the benzylsulfonyl thiazole intermediate with a propanamide derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce sulfone or sulfoxide functionalities.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique functional groups could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfur and nitrogen-containing moieties.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group could be involved in redox reactions, while the thiazole ring might participate in binding interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
3-(benzylsulfonyl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzylsulfonyl group and a nitro-substituted thiazole ring makes it particularly versatile for various applications.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c17-11(15-13-14-8-12(22-13)16(18)19)6-7-23(20,21)9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGWZLULKVTFGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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